5-[6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ISOPHTHALIC ACID
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Overview
Description
5-[6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ISOPHTHALIC ACID is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ISOPHTHALIC ACID typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include heating and the use of solvents such as ethanol. The product is then purified through recrystallization from a mixture of benzene and petroleum ether .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ISOPHTHALIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrazine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and dioxo positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate is frequently used as a reducing agent.
Substitution: Reagents such as ethylenediamine and aromatic aldehydes are used in substitution reactions.
Major Products
Oxidation: Products include further oxidized nitro derivatives.
Reduction: Products include amino derivatives of the original compound.
Substitution: Products include imines, amines, thioureas, and hydrazones.
Scientific Research Applications
5-[6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ISOPHTHALIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ISOPHTHALIC ACID involves its interaction with molecular targets through photoinduced electron transfer (PET) and photoinduced charge transfer (PCT) effects . These interactions lead to changes in the compound’s fluorescence properties, making it useful in chemosensor applications .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives: These compounds share a similar core structure but differ in their functional groups.
1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline derivatives: These compounds have similar dioxo groups but may have different substituents.
Uniqueness
5-[6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ISOPHTHALIC ACID is unique due to its specific combination of nitro and dioxo functional groups, which confer distinct chemical reactivity and fluorescence properties .
Properties
IUPAC Name |
5-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10N2O8/c23-17-13-3-1-2-12-15(22(29)30)5-4-14(16(12)13)18(24)21(17)11-7-9(19(25)26)6-10(8-11)20(27)28/h1-8H,(H,25,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMLFYRLDJCESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC(=CC(=C4)C(=O)O)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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